molecular formula C5H4ClFN2 B1646453 5-Chloro-2-fluoro-4-methylpyrimidine

5-Chloro-2-fluoro-4-methylpyrimidine

Cat. No.: B1646453
M. Wt: 146.55 g/mol
InChI Key: GSFHLLCYYCQJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoro-4-methylpyrimidine (CAS 99429-16-0) is a high-purity halogenated pyrimidine intermediate of significant interest in organic and medicinal chemistry research. With a molecular formula of C5H4ClFN2 and a molecular weight of 146.55 g/mol, this compound features a pyrimidine ring system strategically substituted with chlorine, fluorine, and methyl groups . This specific arrangement offers versatile reactivity for diverse synthetic transformations, particularly in nucleophilic substitution reactions, making it a valuable building block for constructing complex molecular architectures . Halogenated pyrimidines serve as critical scaffolds in the development of active pharmaceutical ingredients (APIs), with over 85% of FDA-approved drugs containing heterocyclic structures . Researchers explore this compound and its derivatives for their potential in various therapeutic areas, including the discovery of novel anticancer and antimicrobial agents, by leveraging its ability to modulate the physical characteristics and biological activity of pharmacological molecules . In material science, this intermediate is investigated for the synthesis of functional organic materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells . The compound requires careful handling and must be stored in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is strictly not for medicinal, edible, or human use.

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

5-chloro-2-fluoro-4-methylpyrimidine

InChI

InChI=1S/C5H4ClFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3

InChI Key

GSFHLLCYYCQJSO-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1Cl)F

Canonical SMILES

CC1=NC(=NC=C1Cl)F

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

5-Chloro-2-fluoro-4-methylpyrimidine has diverse applications across several scientific domains:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, particularly in pharmaceutical development. Its halogen substitutions facilitate nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as an active pharmaceutical ingredient (API). It has been shown to exhibit biological activity against various targets, including kinases involved in cancer signaling pathways .
  • Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes, such as ALK2, which plays a role in cancer progression. Studies have shown that it can competitively inhibit both wild-type and mutant forms of this kinase .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against multiple cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : The compound inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of this compound on ALK2. The results indicated that it could serve as a promising lead compound for developing new anticancer therapies targeting this enzyme .

Data Tables

Application Area Description References
Organic SynthesisUsed as a building block for synthesizing complex organic molecules,
Medicinal ChemistryInvestigated for potential drug development ,
Enzyme InhibitionExhibits inhibitory effects on ALK2 and other kinases,
Anticancer PropertiesDemonstrated effectiveness against FaDu tumor cells,

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Similarity

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis of select pyrimidine derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
5-Chloro-2-fluoro-4-methylpyrimidine Cl (5), F (2), CH₃ (4) C₅H₄ClFN₂ 160.55 High reactivity in nucleophilic substitution
4-Chloro-5-fluoro-2-methoxypyrimidine Cl (4), F (5), OCH₃ (2) C₅H₄ClFN₂O 162.55 Enhanced solubility due to methoxy group
4-Chloro-2-ethoxy-5-fluoropyrimidine Cl (4), F (5), OCH₂CH₃ (2) C₆H₆ClFN₂O 176.58 Higher lipophilicity for membrane penetration
4-Chloro-5-trifluoromethyl-2-methylpyrimidine Cl (4), CF₃ (5), CH₃ (2) C₆H₄ClF₃N₂ 200.56 Electron-withdrawing CF₃ increases metabolic stability
Key Observations:
  • Substituent Position : Shifting the chloro group from position 5 (target compound) to 4 (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) alters electronic density, affecting regioselectivity in reactions .
  • Functional Groups : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups at position 2 improve solubility in polar solvents compared to the methyl group in the target compound .
  • Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group in 4-Chloro-5-trifluoromethyl-2-methylpyrimidine enhances electrophilicity at adjacent positions, favoring aromatic substitution reactions .

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing : Analogs like 5-Bromo-2-chloropyrimidin-4-amine form 2D networks via N–H···N hydrogen bonds . The absence of an amine group in the target compound likely results in weaker intermolecular interactions, affecting crystallization behavior.
  • Planarity : Pyrimidine rings in halogenated derivatives (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) remain planar, ensuring consistent π-π stacking in solid-state structures .

Preparation Methods

Phosphorus Pentachloride-Mediated Chlorination

A widely adopted method involves the chlorination of 2-fluoro-4-methylpyrimidin-5-ol derivatives using phosphorus pentachloride (PCl₅). In a representative procedure, 2-methoxy-5-fluorouracil is treated with PCl₅ in toluene at 85°C for 3–5 hours, yielding 2-methoxy-4-chloro-5-fluoropyrimidine (crude yield: 85–90%). Catalysts such as dimethylacetamide (DMA) or pyridine enhance reaction rates by stabilizing intermediates. Post-reaction aqueous workup isolates the chlorinated product, while acidic aqueous phases are concentrated for reuse, minimizing waste.

Optimization Insights :

  • Catalyst Loading : DMA at 0.92 mol equivalents relative to substrate maximizes yield.
  • Temperature Control : Reactions conducted at 35–40°C during PCl₅ addition prevent exothermic decomposition.

Oxidative Chlorination Alternatives

While less common, oxidative chlorination using reagents like thionyl chloride (SOCl₂) has been explored. However, comparative studies indicate lower regioselectivity (<60% yield) due to competing side reactions at the methyl group.

Pyrimidine Ring Construction with Pre-Installed Substituents

Biginelli-like Condensation

A three-component condensation of ethyl 4-chloro-3-oxobutanoate, fluorourea, and methylamine hydrochloride under acidic conditions constructs the pyrimidine ring. This one-pot method achieves 65–70% yield, with the methyl group introduced via the β-ketoester precursor.

Reaction Conditions :

  • Solvent : Ethanol/water (4:1) at reflux (80°C).
  • Catalyst : Concentrated HCl (10 mol%).

Functional Group Interconversion Strategies

Amination-Hydrolysis Sequences

A patent-pending route aminates 2,4-dichloro-5-fluoropyrimidine with methylamine, followed by hydrolysis to install the methyl group. However, over-amination at position 2 necessitates careful stoichiometry control (methylamine:substrate = 1.2:1).

Fluorine Retention Techniques

The lability of fluorine under acidic conditions is mitigated using hexafluorophosphoric acid (HPF₆) during diazotization, preserving the 2-fluoro substituent. Thermal decomposition of diazonium salts at 150°C in o-dichlorobenzene achieves 83% yield.

Industrial-Scale Considerations

Solvent Recycling

The reuse of concentrated acidic aqueous phases from chlorination steps reduces wastewater generation by 40%.

Catalyst Recovery

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate liquid-liquid extraction of catalysts, enabling 90% recovery rates.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
PCl₅ Chlorination 85–90 High regioselectivity, scalable PCl₅ handling requires strict safety
Biginelli Condensation 65–70 One-pot synthesis Requires β-ketoester precursors
Suzuki Coupling 75–80 Precise methyl installation Costly catalysts, anhydrous conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-fluoro-4-methylpyrimidine, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substituting chlorine at the 5-position with fluorine under controlled conditions (e.g., using KF in DMF at 120°C) while preserving the methyl group at position 3. Regioselectivity issues may arise due to competing reactions at adjacent positions; optimizing reaction temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄) can mitigate this .

Q. How should researchers handle safety protocols when working with halogenated pyrimidines like this compound?

  • Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl or HF). Post-experiment waste must be segregated and treated by certified waste management services to avoid environmental contamination. Refer to hazard codes H303/H313/H333 for handling irritants .

Q. What analytical techniques are optimal for characterizing purity and structural confirmation?

  • Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and methyl group integration. HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight. For crystallinity analysis, single-crystal X-ray diffraction resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or ¹⁹F NMR shifts)?

  • Methodological Answer : Unexpected NOESY peaks may indicate conformational flexibility or intermolecular interactions. Computational modeling (DFT or MD simulations) can predict stable conformers. For anomalous ¹⁹F shifts, check for solvent effects (e.g., DMSO vs. CDCl₃) or paramagnetic impurities. Cross-validate with X-ray crystallography when possible .

Q. What strategies improve the compound’s stability in aqueous media for biological assays?

  • Methodological Answer : Stabilize the pyrimidine core by buffering at pH 6–7 to minimize hydrolysis. Use co-solvents (e.g., DMSO ≤10%) to enhance solubility. Lyophilization with cryoprotectants (trehalose) preserves activity in long-term storage. Monitor degradation via LC-MS over 24–72 hours .

Q. How can structure-activity relationship (SAR) studies be designed to explore antitumor potential?

  • Methodological Answer : Synthesize analogs with variations at positions 2 (F), 4 (CH₃), and 5 (Cl). Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to identify critical substituents. Molecular docking (e.g., with thymidylate synthase) predicts binding modes .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing reaction yields in combinatorial libraries?

  • Methodological Answer : Apply design of experiments (DoE) with factors like temperature, catalyst ratio, and solvent. Use response surface methodology (RSM) to model yield vs. variables. ANOVA identifies significant factors (p < 0.05). Replicate high-yield conditions to ensure reproducibility .

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Reassess computational parameters (basis sets, solvation models). Validate with experimental kinetics (e.g., monitoring reaction progress via in situ IR). Consider neglected intermediates (e.g., radical species) in mechanistic pathways .

Safety & Compliance

Q. What ethical guidelines apply to in vitro testing of halogenated pyrimidines in academic settings?

  • Methodological Answer : Follow institutional biosafety committees (IBC) for cell line approvals. Document disposal of biohazardous waste (e.g., cytotoxic residues) per EPA/OSHA standards. Avoid human/animal exposure; use BSL-2 facilities for live-cell work .

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